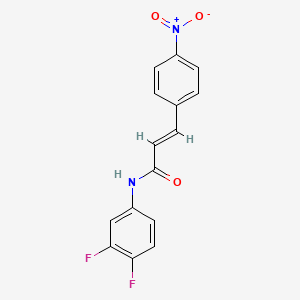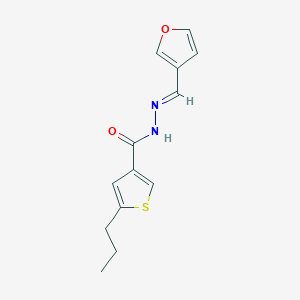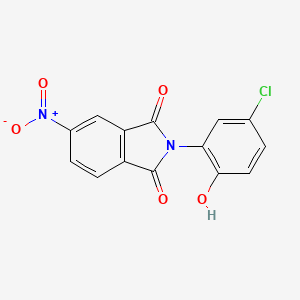
1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine, also known as CDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDP is a piperazine derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine has also been studied for its potential use as an antidepressant and anxiolytic agent. In addition, 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and dopamine. 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. In addition, 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine has been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine has been shown to increase the levels of BDNF, which promotes the growth and survival of neurons. 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine has also been shown to increase the levels of antioxidants such as superoxide dismutase and catalase, which protect cells from oxidative stress. In addition, 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine has been shown to inhibit the activity of monoamine oxidase, which can lead to increased levels of neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine has a number of advantages for lab experiments. 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine is relatively easy to synthesize and purify, and it has been shown to have a wide range of potential applications in various fields. However, there are also some limitations to using 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine in lab experiments. 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine can be toxic at high concentrations, and its mechanism of action is not fully understood. In addition, 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine has not been extensively studied in vivo, and more research is needed to fully understand its potential applications.
Future Directions
There are a number of future directions for research on 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine. One area of research is the potential use of 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine as an antidepressant and anxiolytic agent. In addition, more research is needed to fully understand the mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine and its potential applications in cancer treatment. Overall, 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine is a promising compound that has the potential to have significant applications in various fields.
Synthesis Methods
1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine has been synthesized through various methods, including the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 3-methoxyphenylpiperazine in the presence of a base such as triethylamine. The reaction yields 1-(2-chloro-4,5-difluorobenzoyl)-4-(3-methoxyphenyl)piperazine as a white solid, which can be purified through recrystallization. Other methods of synthesis include the use of substituted piperazines and the reaction of 2-chloro-4,5-difluorobenzoyl chloride with substituted phenols.
properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O2/c1-25-13-4-2-3-12(9-13)22-5-7-23(8-6-22)18(24)14-10-16(20)17(21)11-15(14)19/h2-4,9-11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWFJKFDBMEFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4,5-difluorophenyl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
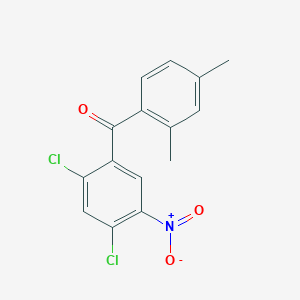
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
![1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)

![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)
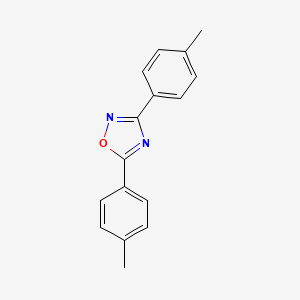
![4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)
